

# "Anticancer agent 110" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 110*

Cat. No.: *B15568099*

[Get Quote](#)

## Technical Guide: Anticancer Agent 110 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anticancer Agent 110**, also identified as compound 13 in seminal research, is a novel synthetic small molecule belonging to the imidazotetrazine class of chemotherapeutic agents. [1] Developed as an analogue of the clinically utilized drug temozolomide, this agent demonstrates significant potential in overcoming tumor resistance mechanisms.[1][2] Preclinical studies have highlighted its potent cytotoxic effects, which are primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Notably, **Anticancer Agent 110** incorporates a propargyl alkylating moiety and a thiazole ring, which is an isosteric replacement for the carboxamide group in temozolomide.[1] This structural modification is believed to contribute to its enhanced potency and improved physicochemical properties, including better permeability.[1] The presence of an alkyne group also makes it a valuable tool for chemical biology, as it can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Anticancer Agent 110**.

## Chemical Structure and Properties

**Anticancer Agent 110** is a rationally designed imidazotetrazinone derivative. While the exact chemical structure is proprietary and detailed in specific publications, its core is an imidazotetrazine bicyclic system. Key structural features include a propargyl group, which acts as the DNA alkylating agent, and a thiazole ring.

Table 1: Physicochemical Properties of **Anticancer Agent 110**

| Property              | Value                                        | Reference                               |
|-----------------------|----------------------------------------------|-----------------------------------------|
| Chemical Class        | Imidazotetrazinone                           | <a href="#">[1]</a>                     |
| Mechanism of Action   | DNA Alkylating Agent                         | <a href="#">[1]</a> <a href="#">[3]</a> |
| Key Functional Groups | Propargyl, Thiazole, Imidazotetrazinone core | <a href="#">[1]</a>                     |
| Unique Feature        | Contains an alkyne group for click chemistry | <a href="#">[1]</a>                     |
| Permeability          | Good                                         | <a href="#">[1]</a>                     |

## Biological Activity and Quantitative Data

**Anticancer Agent 110** has demonstrated significant growth-inhibitory activity against a panel of human tumor cell lines. Its efficacy extends to cell lines that exhibit resistance to temozolomide, particularly those with proficient O6-methylguanine-DNA methyltransferase (MGMT) expression and deficient mismatch repair (MMR) systems.[\[2\]](#)

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 110** (Compound 13)

| Cell Line | Cancer Type     | IC50 (µM) | Reference           |
|-----------|-----------------|-----------|---------------------|
| U373V     | Astrocytoma     | 3.59      | <a href="#">[1]</a> |
| U373M     | Astrocytoma     | 4.09      | <a href="#">[1]</a> |
| HCT116    | Colon Carcinoma | 5.35      | <a href="#">[1]</a> |

## Mechanism of Action

The primary anticancer mechanism of **Anticancer Agent 110**, like other imidazotetrazines, involves the alkylation of DNA.<sup>[1][3]</sup> This process introduces lesions into the DNA, which, if not repaired, can trigger cell cycle arrest and apoptosis.

## Cell Cycle Arrest at G2/M Phase

Treatment with **Anticancer Agent 110** leads to a significant accumulation of cells in the G2/M phase of the cell cycle.<sup>[1]</sup> This arrest is a response to DNA damage, preventing the cell from proceeding into mitosis with a compromised genome. The cell cycle checkpoint machinery is activated to allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.



[Click to download full resolution via product page](#)

Caption: G2/M cell cycle arrest pathway induced by **Anticancer Agent 110**.

## Induction of Apoptosis

Following DNA damage and cell cycle arrest, **Anticancer Agent 110** induces programmed cell death, or apoptosis.[1] This is a critical mechanism for eliminating cancer cells and is often initiated through the intrinsic (mitochondrial) pathway in response to DNA damage.



[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway activated by **Anticancer Agent 110**.

## Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of **Anticancer Agent 110**. For specific details, it is recommended to consult the primary research articles.

## Synthesis of Anticancer Agent 110 (Compound 13)

The synthesis of imidazotetrazinones generally involves the coupling of a diazoimidazole precursor with an appropriate isocyanate.<sup>[4]</sup> For **Anticancer Agent 110**, this would involve a propargyl isocyanate.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Imidazotetrazine Evades Known Resistance Mechanisms and Is Effective against Temozolomide-Resistant Brain Cancer in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Anticancer agent 110" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15568099#anticancer-agent-110-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)